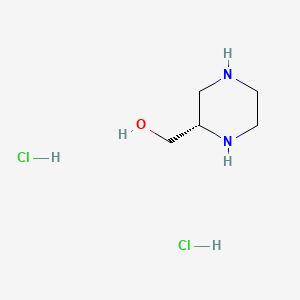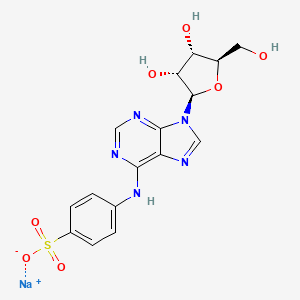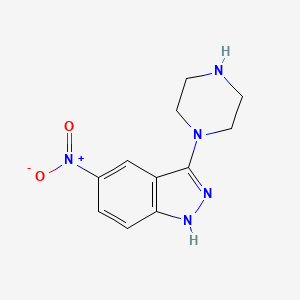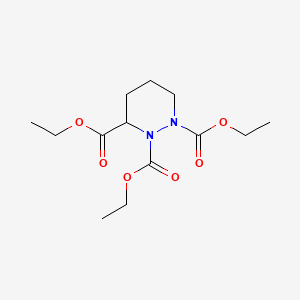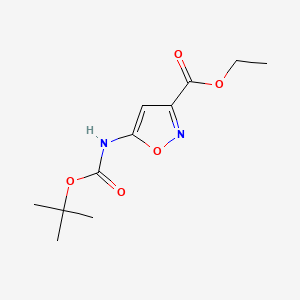
C.I. Acid Brown 83
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Acid Brown 83 is an acidic brown dye widely used in various industries. It is known for its ability to be adsorbed and removed by bentone clay . The compound has a molecular weight of 557.92 and a chemical formula of C18H11CuN6NaO8S .
Preparation Methods
The synthesis of C.I. Acid Brown 83 involves the diazotization of 3-amino-4-methoxybenzenesulfonic acid and coupling with resorcinol. This is followed by heating in a copper sulfate aqueous ammonia solution to convert it into a copper complex. The final step involves the diazotization of 4-nitrobenzene-1,3-diamine and coupling . Industrial production methods often involve similar steps but are optimized for large-scale production.
Chemical Reactions Analysis
C.I. Acid Brown 83 undergoes various chemical reactions, including:
Oxidation: The compound can be degraded by hydrogen peroxide in both neutral and acidic mediums.
Reduction: The compound can be reduced under specific conditions, although detailed studies on this are limited.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and Fe(II). Major products formed from these reactions include various degraded forms of the dye, depending on the reaction conditions .
Scientific Research Applications
C.I. Acid Brown 83 has several scientific research applications:
Mechanism of Action
The mechanism of action of C.I. Acid Brown 83 involves its ability to be adsorbed by bentone clay, which facilitates its removal from solutions . The molecular targets and pathways involved in its adsorption and degradation are primarily related to its interaction with hydrogen peroxide and Fe(II) in various mediums .
Comparison with Similar Compounds
C.I. Acid Brown 83 is unique due to its specific adsorption properties and its ability to be removed by bentone clay. Similar compounds include other acidic dyes such as C.I. Acid Brown 75 and C.I. Acid Brown 165, which share some properties but differ in their chemical structures and specific applications .
Properties
CAS No. |
13011-68-2 |
|---|---|
Molecular Formula |
C18H11CuN6NaO8S |
Molecular Weight |
557.9 g/mol |
IUPAC Name |
copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate |
InChI |
InChI=1S/C18H14N6O8S.Cu.Na/c19-11-7-9(1-4-14(11)24(28)29)20-23-17-16(26)6-3-12(18(17)27)21-22-13-8-10(33(30,31)32)2-5-15(13)25;;/h1-8,25-27H,19H2,(H,30,31,32);;/q;+2;+1/p-3 |
InChI Key |
GBLJDBLIDIXEQL-UHFFFAOYSA-K |
SMILES |
C1=CC(=C(C=C1N=NC2=C(C(=CC(=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)O)N)[N+](=O)[O-].[Na+].[Cu] |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=C(C=CC(=C2[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])[O-])O)N)[N+](=O)[O-].[Na+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)
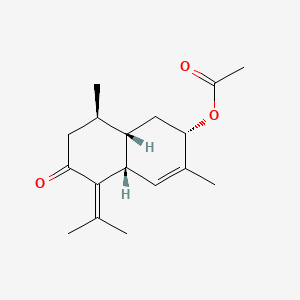
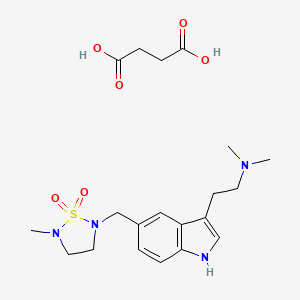

![[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9Z,11R,15Z,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B599847.png)
